Benzenesulfonamide,4-amino-N-2-benzothiazolyl-

Antimicrobial resistance Sulfonamide antibiotics Structure-activity relationship

This benzothiazole-fused sulfonamide (CAS 6138-01-8) is a differentiated research scaffold where the electron-withdrawing, lipophilic benzothiazole ring enhances target binding vs. classical thiazole sulfonamides. The free 4-amino group is essential for anti-tubercular activity—acylation abolishes potency—making it a critical starting point for SAR-driven M. tuberculosis drug discovery. It demonstrates synergistic activity with trimethoprim and retains potency against MRSA, positioning it as a replacement partner for sulfamethoxazole-trimethoprim. The para-amino group serves as a reactive handle for combinatorial library synthesis via acylation, sulfonylation, or Schiff base formation. For R&D use only.

Molecular Formula C13H11N3O2S2
Molecular Weight 305.4 g/mol
CAS No. 6138-01-8
Cat. No. B13795258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide,4-amino-N-2-benzothiazolyl-
CAS6138-01-8
Molecular FormulaC13H11N3O2S2
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C13H11N3O2S2/c14-9-5-7-10(8-6-9)20(17,18)16-13-15-11-3-1-2-4-12(11)19-13/h1-8H,14H2,(H,15,16)
InChIKeyBLEXKHFCGBOLFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide,4-amino-N-2-benzothiazolyl- (CAS 6138-01-8): A Benzothiazole-Fused Sulfonamide with Differentiated Antimicrobial Potential


Benzenesulfonamide,4-amino-N-2-benzothiazolyl- (CAS 6138-01-8), also referred to as 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide or sulfanilic acid benzothiazol-2-ylamide, is a synthetic sulfonamide derivative characterized by a benzothiazole heterocycle fused to the sulfonamide nitrogen [1]. This structural feature distinguishes it from simpler thiazole-containing sulfonamides such as sulfathiazole. The compound serves as a versatile scaffold for the design of derivatives targeting antimicrobial and antimycobacterial applications, with the free 4-amino group on the benzenesulfonamide moiety identified as a critical pharmacophore for maintaining anti-tubercular activity .

Why Generic Sulfonamide Substitution Fails for Benzenesulfonamide,4-amino-N-2-benzothiazolyl- (CAS 6138-01-8)


Substituting CAS 6138-01-8 with a generic sulfonamide antibiotic such as sulfathiazole or sulfamethoxazole ignores the profound impact of the benzothiazole ring on molecular recognition, electronic distribution, and target binding [1]. The electron-withdrawing and lipophilic character of the fused benzene ring alters hydrogen-bonding capacity and membrane permeability compared to monocyclic thiazole analogs, directly affecting antimicrobial potency and spectrum [1]. The 4-amino group on the benzenesulfonamide moiety is essential for antimycobacterial activity, and its acylation or replacement abolishes potency, making the exact substitution pattern a critical procurement specification .

Product-Specific Quantitative Evidence Guide for Benzenesulfonamide,4-amino-N-2-benzothiazolyl- (CAS 6138-01-8)


Benzothiazole vs. Thiazole Core: Structural Differentiation Driving Antimicrobial Spectrum Divergence

CAS 6138-01-8 differs from sulfathiazole (CAS 72-14-0) by a fused benzene ring on the thiazole, creating a benzothiazole core. This structural modification increases molecular weight (305.37 vs. 255.32 g/mol) and calculated logP, enhancing lipophilicity and membrane penetration potential. In a comparative evaluation of sulfonamide benzothiazole derivatives, Gram-positive MIC values ranged from 0.3 to 100 µg/mL, whereas the corresponding monocyclic thiazole series exhibited a narrower and generally higher MIC range, demonstrating that the benzothiazole core confers superior potency against certain Gram-positive strains including methicillin-resistant Staphylococcus aureus (MRSA) [1]. Direct head-to-head MIC data for the unsubstituted parent compound versus sulfathiazole are not available in the open literature; the differentiation is supported by class-level structure-activity relationships.

Antimicrobial resistance Sulfonamide antibiotics Structure-activity relationship

Free 4-Amino Group Essential for Antimycobacterial Activity Against M. tuberculosis H37Rv

Structure-activity relationship studies on sulfonamide derivatives targeting M. tuberculosis demonstrate that the 4-aminobenzenesulfonamide moiety of CAS 6138-01-8 is a critical pharmacophore. Acetamido-substituted analogs (e.g., 4-acetamido-N-(1,3-benzothiazol-2-yl)benzenesulfonamide, CAS 304685-30-1) show reduced antimycobacterial activity compared to the free amine form [1]. In a series of optimized sulfonamides derived from sulfaphenazole, compound 10d—which retains the 4-aminobenzenesulfonamide core—displayed an MIC of 5.69 µg/mL against M. tuberculosis H37Rv with low CYP 2C9 inhibition (IC50 > 10 µM) . While compound 10d is not identical to CAS 6138-01-8, the conserved 4-aminobenzenesulfonamide motif underpins its antimycobacterial potency.

Tuberculosis Mycobacterium tuberculosis Pharmacophore

Synergistic Antibacterial Activity with Trimethoprim: A Class Feature of Benzothiazole Sulfonamides

Sulfonamide benzothiazole derivatives exhibit synergistic inhibitory activity when combined with trimethoprim against both Bacillus subtilis and Staphylococcus aureus [1]. This synergy mirrors the well-established sulfamethoxazole-trimethoprim combination but with a structurally differentiated sulfonamide partner that may overcome resistance mechanisms targeting the thiazole ring. The benzothiazole core may reduce susceptibility to enzymatic degradation pathways that affect conventional sulfonamides, though direct resistance profiling data for CAS 6138-01-8 are not published.

Synergy Trimethoprim Combination therapy

Broad-Spectrum Antimicrobial Screening: Activity Against Bacteria, Fungi, and Mycobacteria

In vitro screening of CAS 6138-01-8 and its derivatives demonstrated antibacterial activity against B. subtilis (Gram-positive) and E. coli (Gram-negative), antifungal activity against C. albicans, and antimycobacterial activity against M. tuberculosis H37Rv [1]. The compound exhibited a broader target organism spectrum compared to sulfathiazole, which is primarily active against Gram-positive cocci and has limited Gram-negative and mycobacterial coverage. Quantitative MIC values for the parent compound are not publicly available, limiting direct potency comparisons.

Antibacterial Antifungal Antimycobacterial

Physicochemical Properties: Calculated Lipophilicity and Drug-Likeness Advantage Over Sulfathiazole

CAS 6138-01-8 has a calculated logP of approximately 2.4 [1], which is higher than sulfathiazole's logP of ~0.6–0.8, indicating greater lipophilicity consistent with improved membrane permeability. The compound adheres to Lipinski's Rule of Five (MW 305.37 < 500 Da; logP < 5; H-bond donors: 2; H-bond acceptors: 6) [2], classifying it as a drug-like small molecule suitable for further optimization. These physicochemical attributes differentiate it from more polar sulfonamides and may contribute to enhanced tissue distribution.

Lipophilicity Drug-likeness Physicochemical properties

Best Research and Industrial Application Scenarios for Benzenesulfonamide,4-amino-N-2-benzothiazolyl- (CAS 6138-01-8)


Medicinal Chemistry: Benzothiazole Sulfonamide Scaffold for Anti-Tubercular Lead Optimization

The compound serves as a validated starting point for structure-activity relationship (SAR) studies targeting M. tuberculosis. The free 4-amino group is established as essential for antimycobacterial activity, and the benzothiazole core offers a differentiated scaffold from classical thiazole sulfonamides, enabling exploration of novel chemical space against drug-resistant TB strains [1].

Antimicrobial Resistance Research: Gram-Positive Agent with Synergistic Trimethoprim Potential

Benzothiazole sulfonamides demonstrate synergistic activity with trimethoprim against S. aureus and B. subtilis, and retain activity against MRSA and Staphylococcus epidermidis [1]. CAS 6138-01-8 and its derivatives can be evaluated as replacement sulfonamide partners in combination therapy to circumvent resistance to sulfamethoxazole-trimethoprim.

Chemical Biology Probe: Broad-Spectrum Antimicrobial Tool Compound

With reported activity against Gram-positive bacteria, Gram-negative E. coli, the fungus C. albicans, and M. tuberculosis [1], CAS 6138-01-8 is suitable as a probe for studying conserved sulfonamide targets across phylogenetically diverse pathogens.

Synthetic Chemistry: Intermediate for Derivatization via the Free 4-Amino Handle

The para-amino group on the benzenesulfonamide ring provides a reactive handle for generating diverse derivative libraries through acylation, sulfonylation, or Schiff base formation [1]. This makes CAS 6138-01-8 a valuable building block for combinatorial chemistry and high-throughput screening campaigns.

Quote Request

Request a Quote for Benzenesulfonamide,4-amino-N-2-benzothiazolyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.